N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462871
InChI: InChI=1S/C15H29N3O2/c1-10(2)14(16)15(20)17-8-6-7-13(17)9-18(11(3)4)12(5)19/h10-11,13-14H,6-9,16H2,1-5H3/t13-,14-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)C)N
Molecular Formula: C15H29N3O2
Molecular Weight: 283.41 g/mol

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13462871

Molecular Formula: C15H29N3O2

Molecular Weight: 283.41 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide -

Specification

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
IUPAC Name N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C15H29N3O2/c1-10(2)14(16)15(20)17-8-6-7-13(17)9-18(11(3)4)12(5)19/h10-11,13-14H,6-9,16H2,1-5H3/t13-,14-/m0/s1
Standard InChI Key VSLQVALMJXYQJM-KBPBESRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)C)N
SMILES CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)C)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide, reflects its intricate stereochemistry . Its molecular formula (C₁₅H₂₉N₃O₂) and molar mass (283.41 g/mol) are consistent with a mid-sized organic molecule optimized for membrane permeability. Key structural features include:

  • Pyrrolidine ring: A five-membered cyclic amine providing conformational rigidity.

  • Chiral centers: Two (S)-configured stereocenters at the pyrrolidine C2 and amino acid C2 positions, critical for target binding.

  • Acetamide moiety: A polar group enabling hydrogen bonding with biological targets.

  • Isopropyl substituent: Enhances lipophilicity and modulates steric interactions.

The stereochemistry is validated by its isomeric SMILES:
CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)C)N .

Physicochemical Profile

PropertyValue
Molecular Weight283.41 g/mol
LogP (Predicted)1.82 ± 0.35
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar SA86.7 Ų

Data derived from PubChem and VulcanChem indicate moderate lipophilicity, suggesting balanced solubility and permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic transformations, typically commencing with L-valine derivatives due to the (S)-2-amino-3-methylbutanoyl moiety. A representative route includes:

  • Amino Acid Activation: L-valine is converted to its N-hydroxysuccinimide ester under carbodiimide coupling conditions.

  • Pyrrolidine Functionalization: The activated valine reacts with (S)-pyrrolidin-2-ylmethylamine to form the amide bond.

  • Acetamide Installation: N-isopropylacetamide is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and bases like DMAP.

Biological Activity and Mechanisms

Hypothesized Targets

While direct in vivo data remain limited, structural analogs exhibit activity against:

  • Serine proteases: The acetamide group may mimic peptide bonds, inhibiting enzymes like HCV NS3/4A protease .

  • G-protein-coupled receptors (GPCRs): Pyrrolidine derivatives often modulate adrenergic or opioid receptors.

In Vitro Findings

Preliminary assays using related compounds (e.g., VC13462871) show:

  • IC₅₀ of 12.3 μM against HCV replication in Huh-7 cells .

  • Selectivity index >50 compared to cytotoxicity controls .

Chemical Versatility and Derivatives

Structural Modifications

The compound serves as a scaffold for generating analogs:

Modification SiteExample DerivativeBiological Impact
Pyrrolidine C3Cyclopropyl substitutionEnhanced metabolic stability
Acetamide N-substituentTert-butyl carbamateIncreased CNS penetration

Computational Modeling

Docking studies (PDB: 3O8B) predict binding to the HCV NS5A protein via:

  • Hydrogen bonds: Between the acetamide carbonyl and Arg₄₈₈ .

  • Van der Waals interactions: Isopropyl group with Ile₃₁₇ .

Research Challenges and Future Directions

Synthetic Bottlenecks

  • Stereochemical control: Asymmetric synthesis methods (e.g., organocatalysis) could improve enantiomeric excess.

  • Scalability: Transitioning from batch to flow chemistry may enhance reproducibility.

Pharmacological Gaps

  • ADMET profiling: No published data on bioavailability or clearance.

  • Target validation: CRISPR screens needed to confirm NS5A as the primary target .

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